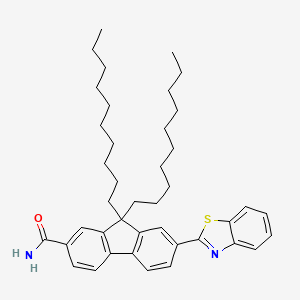
7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide: is a complex organic compound that features a benzothiazole moiety attached to a fluorene core, with didecyl chains and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment to Fluorene Core: The benzothiazole derivative is then coupled with a fluorene derivative, often through a palladium-catalyzed cross-coupling reaction.
Introduction of Didecyl Chains: The didecyl chains are introduced via alkylation reactions, typically using alkyl halides in the presence of a strong base.
Formation of Carboxamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the benzothiazole moiety, converting it to benzothiazoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and fluorene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and fluorene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules .
- Employed in the development of new materials with unique electronic properties .
Biology and Medicine:
- Investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety .
- Studied for its potential use in drug delivery systems .
Industry:
Mechanism of Action
The mechanism of action of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The fluorene core contributes to the compound’s electronic properties, making it useful in electronic applications .
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and are known for their biological activity.
Fluorene Derivatives: Compounds with a fluorene core are widely studied for their electronic properties.
Uniqueness:
- The combination of the benzothiazole moiety with the fluorene core and didecyl chains makes 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide unique in its structural and functional properties .
- Its potential applications in both biological and electronic fields highlight its versatility .
Properties
CAS No. |
876174-41-3 |
|---|---|
Molecular Formula |
C41H54N2OS |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-9,9-didecylfluorene-2-carboxamide |
InChI |
InChI=1S/C41H54N2OS/c1-3-5-7-9-11-13-15-19-27-41(28-20-16-14-12-10-8-6-4-2)35-29-31(39(42)44)23-25-33(35)34-26-24-32(30-36(34)41)40-43-37-21-17-18-22-38(37)45-40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3,(H2,42,44) |
InChI Key |
KDBHWXNOXGZWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C(=O)N)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















